molecular formula C18H12O5 B13998805 (4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate CAS No. 81194-55-0

(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate

Katalognummer: B13998805
CAS-Nummer: 81194-55-0
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: PSQRLSBGVBCZDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate is a chemical compound with a complex structure that includes a naphthalene ring substituted with methoxy and dioxo groups, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate typically involves multi-step organic reactions. One common method includes the esterification of (4-Methoxy-5,8-dioxonaphthalen-1-yl) with benzoic acid under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Methoxy-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    Benzofuran derivatives: Compounds with a benzofuran core structure, exhibiting similar biological activities.

Uniqueness

(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate is unique due to its specific substitution pattern and the presence of both methoxy and dioxo groups on the naphthalene ring

Eigenschaften

CAS-Nummer

81194-55-0

Molekularformel

C18H12O5

Molekulargewicht

308.3 g/mol

IUPAC-Name

(4-methoxy-5,8-dioxonaphthalen-1-yl) benzoate

InChI

InChI=1S/C18H12O5/c1-22-14-9-10-15(17-13(20)8-7-12(19)16(14)17)23-18(21)11-5-3-2-4-6-11/h2-10H,1H3

InChI-Schlüssel

PSQRLSBGVBCZDG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.